molecular formula C9H10FNO B12163808 N-(3-fluorophenyl)propanamide CAS No. 132118-39-9

N-(3-fluorophenyl)propanamide

Cat. No.: B12163808
CAS No.: 132118-39-9
M. Wt: 167.18 g/mol
InChI Key: GEUFVUSVQMPOMR-UHFFFAOYSA-N
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Description

Contextualization of the Propanamide Framework in Organic Synthesis and Medicinal Chemistry

The propanamide functional group, characterized by a three-carbon chain attached to an amide, is a prevalent feature in a multitude of organic molecules. ontosight.aifiveable.me In organic synthesis, the amide bond is a cornerstone, known for its stability and participation in various chemical transformations. ajchem-a.com Propanamide and its derivatives serve as versatile intermediates in the construction of more complex molecular architectures. fiveable.me

In the realm of medicinal chemistry, the propanamide scaffold is a common element in the design of therapeutic agents. ontosight.ai Its ability to form hydrogen bonds and its specific stereochemical presentation allow for effective interactions with biological targets such as enzymes and receptors. ajchem-a.com This has led to the incorporation of the propanamide framework into compounds investigated for a range of potential therapeutic applications, including as analgesics and anti-inflammatory agents. ontosight.aiacs.org

Significance of Fluorine Substitution in Aromatic Amides for Molecular Design

The introduction of fluorine atoms into aromatic amides is a widely employed strategy in modern molecular design, particularly in the development of pharmaceuticals. tandfonline.comnih.gov Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.com

Key effects of fluorine substitution include:

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It can also lower the pKa of nearby functional groups, making basic groups less basic and acidic groups more acidic. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. This can lead to an increased half-life of a drug in the body. nih.govconicet.gov.ar

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially enhancing the binding affinity and potency of a drug candidate. tandfonline.comconicet.gov.ar

Overview of N-(3-fluorophenyl)propanamide as a Foundational Motif in Diverse Research Compounds

This compound and its derivatives are subjects of interest in various research contexts. For instance, derivatives like 2-Chloro-N-(3-fluorophenyl)propanamide and 3-Chloro-N-(3-fluorophenyl)propanamide are utilized as research chemicals. pharmaffiliates.com The core structure is also found in more elaborate molecules, such as 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide, which has been investigated for potential medicinal applications. The versatility of the this compound scaffold makes it a valuable component in the construction of novel compounds with tailored properties for specific scientific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUFVUSVQMPOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307491
Record name N-(3-Fluorophenyl)propanamide
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Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-39-9
Record name N-(3-Fluorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132118-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N 3 Fluorophenyl Propanamide Analogs

Direct Synthesis Approaches

Direct synthesis methods are the most straightforward routes to N-(3-fluorophenyl)propanamide and its analogs. These methods typically involve the formation of the amide bond as the key step.

Amidation Reactions Involving Fluoroanilines

The most common and direct method for synthesizing this compound is the acylation of 3-fluoroaniline (B1664137) with propanoyl chloride or a related acylating agent. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758) (DCM). The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction generally proceeds under mild conditions, often at room temperature, and can provide high yields of the desired amide.

A general procedure involves dissolving 3-fluoroaniline in DCM and cooling the solution in an ice bath. Triethylamine is then added, followed by the dropwise addition of propanoyl chloride. The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction. Work-up usually involves washing the organic layer with saturated sodium bicarbonate solution and brine, followed by drying over an anhydrous salt like sodium sulfate. Purification can be achieved by recrystallization or column chromatography to yield the pure this compound. This method is versatile and can be adapted for the synthesis of various analogs by using different substituted anilines or acyl chlorides. rsc.org

For instance, a similar methodology is employed in the synthesis of related compounds where 3-fluoroaniline is acylated with 2-chloropropionyl chloride to produce 2-chloro-N-(3-fluorophenyl)propanamide. This reaction also proceeds in DCM with triethylamine as the base, yielding the product in approximately 99% yield after 16 hours of stirring at room temperature.

Solid-Phase Synthetic Routes for Related Peptide Units

Solid-phase synthesis offers a powerful and efficient method for the preparation of libraries of related peptide units and other complex molecules. This technique involves attaching the initial building block to a solid support, or resin, and then carrying out the subsequent chemical transformations. The key advantage of solid-phase synthesis is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

While specific solid-phase syntheses of this compound are not extensively detailed in the provided context, the principles can be applied. For example, a solid-phase approach to synthesizing N-acylated polyamine (NAPA) libraries has been developed on Tentagel-NH2 macrobeads. nih.gov This method utilizes a series of reductive aminations, acylations, and deprotection steps to build the desired molecule on the solid support. nih.gov

A general solid-phase strategy for a related peptide unit might involve the following steps:

Attachment of a suitable protected amino acid to the resin.

Deprotection of the amine group.

Coupling with propanoic acid or a derivative.

Cleavage from the resin to yield the final product.

This approach is highly adaptable and can be used to generate a diverse range of analogs by varying the building blocks used in each step. For example, different amino acids and acylating agents can be employed to create a library of compounds with different substituents on the propanamide chain. mdpi.com

Strategic Derivatization and Functionalization

Beyond direct synthesis, the strategic derivatization and functionalization of this compound and its precursors provide access to a wider array of complex analogs. These methods allow for the introduction of various substituents and the modification of different parts of the molecule.

Incorporation of Diverse Substituents on the Propanamide Chain

The propanamide chain of this compound is a prime site for introducing structural diversity. This can be achieved by starting with a functionalized propanoyl chloride or by modifying the propanamide chain after the initial amide formation.

One approach involves the use of a precursor like 3-bromopropanamide (B1267534), which can then undergo nucleophilic substitution to introduce various functional groups. For example, a thioether linkage can be formed by reacting a thiol with 3-bromopropanamide in a solvent like DMF at elevated temperatures. vulcanchem.com This allows for the attachment of a wide range of sulfur-containing moieties to the propanamide chain.

Another strategy is to utilize a precursor that can be further elaborated. For instance, starting with a compound bearing a reactive handle on the propanamide chain, such as a hydroxyl or amino group, allows for subsequent reactions like esterification, amidation, or alkylation to introduce diverse substituents.

Reactions at the Fluorophenyl Moiety: Oxidation, Reduction, and Nucleophilic Substitutions

The fluorophenyl ring of this compound can also be a site for chemical modification, although reactions on the aromatic ring can be more challenging.

Oxidation and Reduction: The fluorophenyl group can potentially undergo oxidation or reduction reactions, although these are less common for this specific compound. In general, aromatic rings can be oxidized under harsh conditions, but this often leads to a mixture of products or degradation of the molecule. The reduction of the aromatic ring is also possible but typically requires high pressure and a catalyst. For related compounds, such as (3S)-3-amino-3-(3-fluorophenyl)propanamide, the amino group can be oxidized to form oximes or nitriles.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom on the phenyl ring can be a target for nucleophilic aromatic substitution, especially if the ring is activated by electron-withdrawing groups. However, for a simple fluorophenyl group, these reactions often require harsh conditions or the use of a strong base. researchgate.net In some cases, intramolecular cyclization reactions involving a nucleophilic attack on the fluorophenyl ring have been reported for related acrylamides, leading to the formation of quinolin-2-one derivatives. nih.govscilit.com This type of reaction, known as concerted nucleophilic aromatic substitution (CSNAr), can be catalyzed by N-heterocyclic carbenes (NHCs). nih.govscilit.com

Advanced Multicomponent Reactions (e.g., Ugi Reactions) for Complex Propanamide Architectures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgmdpi.comnih.gov The Ugi four-component reaction (U-4CR) is a particularly versatile MCR that can be used to synthesize α-acylamino amides, which are structurally related to this compound. beilstein-journals.orgmdpi.com

The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.org By carefully choosing the starting materials, it is possible to generate a wide variety of complex propanamide architectures. For example, using 3-fluoroaniline as the amine component, propionaldehyde (B47417) as the carbonyl component, a suitable carboxylic acid, and an isocyanide, one could potentially synthesize a complex analog of this compound.

A study on the synthesis of novel fluorene (B118485) bisamide derivatives utilized the Ugi reaction to combine 3-fluoroaniline, an isocyanide, an aldehyde, and a carboxylic acid to create complex molecules with a propanamide-like core. nih.gov This highlights the potential of the Ugi reaction to rapidly build molecular complexity and generate diverse libraries of compounds based on the this compound scaffold.

Catalytic Transformations and Optimization Strategies

The synthesis of N-aryl amides, including analogs of this compound, has significantly benefited from the development of catalytic transformations. These methods offer greener, more efficient, and highly atom-economical alternatives to classical approaches that often require stoichiometric coupling reagents and generate substantial waste. researchgate.netacs.orgnih.gov Optimization of reaction parameters such as catalyst type, solvent, temperature, and reactant stoichiometry is crucial for maximizing yield and purity. numberanalytics.comnumberanalytics.com

Boron-Based Catalysis

Organoboron catalysts have emerged as a powerful tool for direct dehydrative amidation, which involves the condensation of a carboxylic acid with an amine, producing water as the sole byproduct. acs.org This approach is considered a green and cost-effective method for amide synthesis. acs.org Aryl boronic acids, particularly those with electron-withdrawing groups, have shown significant promise. acs.org For instance, Tris(pentafluorophenyl)borane has been reported as an effective catalyst for this transformation. acs.org The optimization of such reactions often involves screening different boron catalysts and adjusting the reactant ratios. An increasing amine-to-acid ratio can sometimes decrease the yield, possibly due to strong interactions between the amine and the boron center, which can reduce its catalytic activity. acs.org

A variety of boron-based catalysts have been explored, including aryl boronic acids, borate (B1201080) esters, and diboron (B99234) derivatives, each showing utility in promoting amidation. acs.orgnii.ac.jp Cooperative catalysis, for example using arylboronic acids with N,N-dimethylaminopyridine N-oxide (DMAPO), has been shown to be more effective than using either catalyst individually, especially for less reactive aromatic carboxylic acids. nih.gov

Table 1: Optimization of Boron-Catalyzed Dehydrative Amidation
EntryCatalyst (mol%)Amine/Acid RatioTime (h)Yield (%)Source
1B(C6F5)3·H2O (5)1.0 : 1.2390 acs.org
23,5-(CF3)2-PhB(OH)2 (5)1.0 : 1.21275 acs.org
3PhB(OH)2 (5)1.0 : 1.212<10 acs.org
4B(C6F5)3·H2O (5)1.2 : 1.0381 acs.org
5B(C6F5)3·H2O (5)1.5 : 1.0367 acs.org
6DB-1 (Tetrakis(dimethylamido)diboron) (2)1.0 : 1.2698 nii.ac.jp
7DB-3 (Tetrahydroxydiboron) (5)1.0 : 1.21272 nii.ac.jp

This table presents representative data for the optimization of N-aryl amide synthesis using various boron catalysts, demonstrating the impact of catalyst structure and reactant stoichiometry on reaction efficiency.

Heterogeneous Acid Catalysis

A significant advancement in producing N-arylamides involves the use of heterogeneous acid catalysts with isopropenyl esters. acs.orgnih.govresearchgate.net This method is advantageous because the catalysts can be easily separated and recovered after the reaction, and the only byproduct is acetone, simplifying product purification. nih.govresearchgate.net H-montmorillonite, an inexpensive and readily available clay, has demonstrated excellent catalytic activity for this transformation, reacting smoothly even with less reactive arylamines to provide N-arylamides in high yields. nih.gov The optimization of these reactions typically involves screening various solid acid catalysts and reaction conditions to maximize product yield. nih.gov

Table 2: Screening of Heterogeneous Catalysts for N-Arylamide Synthesis
EntryCatalystTime (h)Yield (%)Source
1No Catalyst15<1 nih.gov
2H-montmorillonite1585 nih.gov
3H-montmorillonite588 nih.gov
4Amberlyst-151567 nih.gov
5Nafion NR-501550 nih.gov
6PTSA (Homogeneous)1547 nih.gov

This table showcases the screening of various acid catalysts for the reaction of an isopropenyl ester with an arylamine. It highlights the superior performance of the heterogeneous catalyst H-montmorillonite compared to other solid acids and a homogeneous catalyst.

Metal-Catalyzed Transformations

Transition metals, particularly copper and palladium, are widely used to catalyze the formation of the C-N bond in N-aryl amides. beilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are advantageous due to their low cost and toxicity. nih.gov They are effective in various amidation reactions, including the oxidative amidation of aldehydes and the coupling of amides with arylboronic acids or aryl halides. nih.govorganic-chemistry.orgorganic-chemistry.orgsci-hub.se Optimization of copper-catalyzed systems often involves screening different copper salts (e.g., CuI, Cu(OAc)₂, CuSO₄·5H₂O), oxidants (like TBHP), solvents, and additives. organic-chemistry.orgrsc.orgacs.org For instance, in the one-pot oxidative amidation of methylarenes and amines, Cu(OAc)₂ was found to be a superior catalyst, and the yield was significantly influenced by the amount of TBHP oxidant used. rsc.org These methods have proven effective for a broad range of substrates, including primary and secondary amines. organic-chemistry.orgrsc.org

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern C-N bond formation, encompassing reactions like the Buchwald-Hartwig amination. beilstein-journals.orgthieme-connect.com These methods are highly versatile, allowing for the coupling of aryl halides with a wide array of amides. acs.org Recent developments include the palladium-catalyzed aminocarbonylation of arylboronic acids with nitroarenes, providing a redox-economical route to amides without the need for external oxidants or reductants. acs.org Optimization of these protocols involves the careful selection of palladium precursors, ligands, bases, and solvents to achieve high efficiency and tolerate diverse functional groups. thieme-connect.comnih.gov

General Optimization Strategies

Across all catalytic systems, several parameters are consistently optimized to enhance the synthesis of N-aryl amide analogs:

Temperature: Reaction temperature is a critical factor affecting reaction rates. However, excessively high temperatures can lead to side reactions or decomposition of sensitive products. numberanalytics.com

Solvent: The choice of solvent (e.g., polar aprotic solvents like DMF, DMSO, or non-polar solvents like toluene) can significantly influence reactant solubility and catalyst stability and activity. numberanalytics.comrsc.org

Catalyst and Ligand: The nature of the catalyst and any associated ligands is paramount. Screening various catalysts is a primary optimization step. nih.govacs.orgrsc.org In palladium and copper catalysis, the electronic and steric properties of the ligand can dramatically affect the reaction's outcome. beilstein-journals.org

Base/Additives: In many catalytic cycles, a base is required. The type and amount of base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) can be crucial for efficiency. nih.govnih.gov Other additives can also modulate the reaction and improve outcomes. numberanalytics.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Fluorophenyl Propanamide Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups within a molecule. mdpi.com Each vibrational mode corresponds to a specific bond or group of bonds, and its frequency provides a "fingerprint" that is characteristic of the compound's structure. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The resulting spectrum for N-(3-fluorophenyl)propanamide is distinguished by several key absorption bands that confirm its amide and substituted aromatic structure. The most prominent of these is the C=O stretching vibration (Amide I band), which typically appears as a strong absorption in the region of 1650–1688 cm⁻¹. nih.gov Another critical diagnostic signal is the N-H bending vibration (Amide II band), often coupled with C-N stretching, found around 1540 cm⁻¹. The N-H stretching vibration itself is observed as a sharp band in the 3277–3347 cm⁻¹ range. nih.gov The aromatic part of the molecule is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and the C-F stretching vibration, which gives a strong band typically in the 1240-1323 cm⁻¹ region. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Amide 3270 - 3350 Medium-Sharp
C-H Stretch Aromatic 3000 - 3100 Medium
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2960 Medium
C=O Stretch (Amide I) Carbonyl 1650 - 1690 Strong
N-H Bend (Amide II) Amide 1530 - 1550 Medium-Strong

Data synthesized from related compounds described in scientific literature. nih.gov

Complementing FT-IR, FT-Raman spectroscopy measures the inelastic scattering of monochromatic laser light. uantwerpen.be While C=O stretches are also visible in Raman spectra, non-polar bonds, such as the aromatic ring C-C bonds, often produce stronger signals than in FT-IR. For this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman band. The FT-Raman spectrum is typically acquired using a laser with an excitation wavelength of 1064 nm to minimize fluorescence. uantwerpen.be The vibrational assignments are generally consistent with those observed in the FT-IR spectrum, providing a comprehensive vibrational profile of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atom-by-atom map of a molecule's carbon-hydrogen framework. Through the analysis of chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined. rsc.org

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The ethyl group of the propanamide moiety presents as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The amide proton (N-H) typically appears as a broad singlet. Protons on the 3-fluorophenyl ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield shift of approximately 171-173 ppm. semanticscholar.org The carbons of the 3-fluorophenyl ring show distinct signals, with their chemical shifts and splitting patterns influenced by the strong electron-withdrawing effect and coupling of the attached fluorine atom (JC-F). semanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) - ~172.0
Amide (N-H) ~8.0-8.5 (broad s) -
Phenyl C1 - ~139.0 (d, JC-F ≈ 10 Hz)
Phenyl C2 ~7.5 (d) ~110.0 (d, JC-F ≈ 21 Hz)
Phenyl C3 - ~163.0 (d, JC-F ≈ 245 Hz)
Phenyl C4 ~6.8 (m) ~114.5 (d, JC-F ≈ 2.8 Hz)
Phenyl C5 ~7.2 (m) ~130.0 (d, JC-F ≈ 8 Hz)
Phenyl C6 ~7.1 (m) ~120.0
Propanamide CH₂ ~2.4 (q, J ≈ 7.5 Hz) ~30.5

Note: Chemical shifts (δ) are predicted based on data from structurally similar compounds. semanticscholar.orgfigshare.com Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet. Coupling constants (J) are given in Hertz (Hz).

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. springermedizin.de

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a cross-peak would be observed between the CH₂ and CH₃ protons of the propanamide group, confirming their connectivity. Correlations would also be seen between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~2.4 ppm would show a correlation to the carbon signal at ~30.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. springermedizin.de Key HMBC correlations for this compound would include:

The amide proton (N-H) to the carbonyl carbon (C=O) and the C1 and C2 carbons of the phenyl ring.

The propanamide CH₂ protons to the carbonyl carbon (C=O) and the CH₃ carbon.

The aromatic protons to adjacent and geminal carbons, further confirming their positions relative to the amide linkage and fluorine substituent.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

For this compound (C₉H₁₀FNO), the exact mass is 167.0746 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 168.0824. semanticscholar.org

The fragmentation pattern in the mass spectrum is a characteristic fingerprint. For this molecule, fragmentation would likely involve cleavage at the amide bond. Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group.

McLafferty Rearrangement: A characteristic rearrangement for amides that can lead to specific neutral losses.

Cleavage of the amide C-N bond: This would generate fragments corresponding to the propanoyl cation (m/z 57) and the 3-fluoroaniline (B1664137) radical cation (m/z 111).

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Structure Proposed Formula Predicted m/z
[C₉H₁₀FNO]⁺ (Molecular Ion) C₉H₁₀FNO 167
[C₆H₅FN]⁺ C₆H₅FN 111

Note: m/z values correspond to the most abundant isotopes.

Computational and Theoretical Investigations into N 3 Fluorophenyl Propanamide and Its Analogs

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research for their accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For analogs of N-(3-fluorophenyl)propanamide, DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. dergipark.org.trdntb.gov.ua These calculations provide a detailed three-dimensional structure of the molecule in its most stable state.

Once the geometry is optimized, vibrational frequency analysis can be carried out. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For aromatic amides, characteristic vibrational modes include N-H stretching, C=O stretching, and aromatic C-H stretching, which are sensitive to the electronic environment and conformation of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Phenylpropanamide Analog (Calculated using DFT)

Parameter Bond Length (Å) Bond Angle (°)
C-N 1.35 -
C=O 1.23 -
N-H 1.01 -
C-C (aromatic) 1.39 -
C-F 1.36 -
C-N-C - 125.0
O=C-N - 123.0

Note: These are typical values for similar structures and serve as an illustrative example.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. docbrown.info This method, typically employed in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR spectra. The calculations provide theoretical chemical shifts for each nucleus in the molecule, which can be correlated with experimental spectra to aid in structure elucidation and assignment of resonances. For this compound, the fluorine atom is expected to influence the chemical shifts of the nearby aromatic protons and carbons due to its electronegativity and through-space effects.

Table 2: Predicted ¹H NMR Chemical Shifts for a Fluorophenyl Analog (Calculated using GIAO-DFT)

Proton Predicted Chemical Shift (ppm)
N-H 8.2
Aromatic C-H 7.0 - 7.5
CH₂ (alpha to C=O) 2.4
CH₃ 1.2

Note: These values are representative and can vary depending on the specific computational method and solvent effects.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. dntb.gov.ua

For this compound analogs, the HOMO is typically localized on the electron-rich phenyl ring and the amide group, while the LUMO is often distributed over the aromatic ring and the carbonyl group. dergipark.org.tr The analysis of these orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions and intramolecular charge transfer. nih.gov

Table 3: Frontier Molecular Orbital Energies for a Fluorophenylpropanamide Analog

Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
HOMO-LUMO Gap 5.7

Note: These are illustrative values obtained from DFT calculations.

Intermolecular and Intramolecular Interactions

Understanding the non-covalent interactions within and between molecules is crucial for predicting their physical properties and biological activity. Computational methods provide powerful tools for analyzing these subtle yet significant forces.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. nih.gov This delocalization is a measure of the intramolecular charge transfer and contributes to the stability of the molecule.

In the case of this compound analogs, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n → π*), which stabilizes the amide bond. researchgate.net It can also quantify the stabilization energies associated with these interactions, providing a quantitative measure of their importance. dergipark.org.trdntb.gov.ua

Molecular Modeling for Receptor Binding and Interaction Dynamics

While specific receptor binding studies for this compound are not widely available, molecular modeling techniques are generally employed to investigate how molecules of this class might interact with biological targets. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.tr This technique is instrumental in structure-based drug design.

For analogs of this compound, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. scispace.com MD simulations provide insights into the stability of the binding pose, the key interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex, and the conformational changes that may occur upon binding. acs.orgnih.gov These studies are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of more potent and selective molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id This method is instrumental in understanding the interactions between a ligand, such as this compound or its analogs, and its target protein at the molecular level.

In studies involving analogs of this compound, molecular docking has provided crucial insights into their binding mechanisms. For instance, docking analysis was performed on a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, which are potent antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1). nih.gov The docking simulations with an hTRPV1 homology model suggested that the high potency of certain analogs is due to additional hydrophobic interactions within the target's binding site. Specifically, the 4-methylpiperidinyl group in the C-region of a highly potent antagonist, compound 49S, was found to make favorable hydrophobic contacts with a hydrophobic region of the receptor. nih.gov

The methodology for such simulations often involves preparing the protein structure, defining the binding site, and then algorithmically placing the ligand into that site in various conformations. For example, in a typical procedure, the protein-ligand complex is chosen from a database like the Protein Data Bank (PDB), and the ligand is optimized using ab initio methods before being docked. ugm.ac.id Validation of the docking method is a critical step, often achieved by redocking a known native ligand and comparing the root-mean-square deviation (RMSD) between the predicted and the original crystallographic pose. acs.org

Induced-fit docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's active site upon ligand binding. This approach has been used to study derivatives like N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, where it was shown that analogs with a fluorinated benzene (B151609) moiety could mediate hydrogen bonds with key binding residues within the PI3Kα binding site. mdpi.com These simulations help elucidate why certain substitutions, such as the position of a fluorine atom, can significantly impact binding affinity and biological activity.

The outcomes of these simulations are often quantified by scoring functions that estimate the binding energy. A more negative binding energy generally indicates a more stable and potentially more potent protein-ligand interaction. ugm.ac.id

Table 1: Key Ligand-Target Interactions Identified Through Molecular Docking

Compound/Analog ClassTarget ProteinKey Interactions ObservedSource
N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamideshTRPV1Additional hydrophobic interactions from the 4-methylpiperidinyl group. nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides (with fluorinated benzene)PI3KαHydrogen bond formation with key binding residues. mdpi.com
Benzothieno[3,2-d] pyrimidine (B1678525) derivativesCOX-2Hydrogen bonding between the SO2NH2 group and residues Gln-192 and His-90. nih.gov

Computational Insights into Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating these relationships. mdpi.commdpi.com These models correlate the biological activity of a set of molecules with their 3D structural properties, such as steric and electrostatic fields. mdpi.com

For analogs of this compound, SAR investigations have been crucial for optimizing their potency as therapeutic agents. A detailed SAR analysis was conducted on a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides as hTRPV1 antagonists. nih.gov This study revealed several key structural determinants for activity:

Hydrophobicity: Specific hydrophobic interactions in the C-region of the ligand were found to be critical for high binding potency. For example, substituting a pyrrolidine (B122466) ring with hydrophobic groups retained potency, whereas hydrophilic substituents led to a loss of activity. nih.gov

Stereochemistry: The activity was shown to be stereospecific. For a 1-piperidinyl analogue, the (S)-isomer was the active configuration, exhibiting approximately 15-fold higher potency than a lead compound. nih.gov

Substituent Effects: The introduction of an amino group at the 2-position of the pyridine (B92270) C-region, particularly with secondary alkylamino and arylamino groups, resulted in reasonable potencies for capsaicin (B1668287) antagonism. nih.gov

The development of a QSAR model involves selecting a dataset of molecules, calculating various molecular descriptors (numerical representations of molecular features), and creating a mathematical model that correlates these descriptors with biological activity. nih.gov The predictive power of these models is rigorously tested through internal and external validation methods to ensure their robustness. mdpi.comnih.gov The insights gained from these computational SAR studies provide a rational basis for designing new, more effective molecules by highlighting which structural features are favorable or unfavorable for activity. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings for 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide Analogs

Structural ModificationEffect on hTRPV1 Antagonist ActivityKey FindingSource
Introduction of hydrophobic substituents on the pyrrolidine ringPotency retainedHydrophobicity in this region is favorable for activity. nih.gov
Introduction of hydrophilic substituents on the pyrrolidine ringLoss of activityHydrophilicity in this region is detrimental to activity. nih.gov
Stereochemistry at the propanamide chiral center ((S)-isomer vs. (R)-isomer)(S)-isomer is the active configurationThe interaction is stereospecific. nih.gov
Addition of a 4-methylpiperidinyl groupSignificantly enhanced potencyAdditional hydrophobic interactions are formed with the target. nih.gov

Theoretical Characterization of Optoelectronic Properties (e.g., Nonlinear Optical (NLO) Behavior)

Theoretical and computational chemistry provides powerful tools for predicting and understanding the optoelectronic properties of molecules, including their nonlinear optical (NLO) behavior. NLO materials are of significant interest for applications in advanced technologies like optical data storage, telecommunications, and photonics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by molecular characteristics such as polarizability (α) and first (β) and second (γ) hyperpolarizabilities.

Computational methods, primarily based on Density Functional Theory (DFT), are employed to investigate these properties. For instance, a study on a pyrimidine derivative containing a 4-fluorophenyl group, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), used DFT calculations to analyze its NLO characteristics. researchgate.net The theoretical calculations showed that the compound possesses significant NLO properties, with a calculated third-order nonlinear susceptibility (χ³) that was superior to known chalcone (B49325) derivatives. researchgate.net

The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common feature in molecules with high NLO activity. rsc.org Fluorine substitution can significantly impact these properties. Theoretical studies on fluorinated aniline (B41778) derivatives and phenylpyrrole-based materials have demonstrated that the number and position of fluorine atoms can modulate intramolecular charge transfer, which is crucial for NLO response. rsc.orgbohrium.com

Key parameters calculated to understand NLO potential include:

Frontier Molecular Orbitals (FMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor. A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. bohrium.com

Hyperpolarizability: DFT calculations can provide values for the first hyperpolarizability (β₀), a key indicator of second-order NLO activity, and the third-order polarizability (γ), related to third-order NLO effects. researchgate.net

These theoretical investigations are essential for the rational design of new organic materials with tailored optoelectronic and NLO properties, providing insights into structure-property relationships before undertaking complex and costly synthesis. rsc.org

Table 3: Calculated Nonlinear Optical Properties of a Fluorophenyl-Containing Derivative

CompoundMethodDipole Moment (μ) [Debye]Average Polarizability (α) [esu]First Hyperpolarizability (β₀) [esu]Source
PMMS*DFT/B3LYP6.883.65 x 10⁻²³3.51 x 10⁻³⁰ researchgate.net

*PMMS: N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide

Applications in Chemical Biology and Analytical Method Development

Exploration as Enzyme Substrates in Biochemical Assays

The unique properties of N-(3-fluorophenyl)propanamide derivatives have been exploited to design sensitive probes for detecting specific enzymatic activities. These probes are engineered to release a specific, detectable molecule upon interaction with the target enzyme.

A novel enzyme substrate, 3-amino-N-(3-fluorophenyl)propanamide, has been designed as a biocatalytic probe to identify the activity of β-alanyl aminopeptidase. researchgate.netrsc.org This enzyme is a known biomarker for certain pathogenic bacteria, including Pseudomonas aeruginosa, a significant pathogen in cystic fibrosis patients. researchgate.netrsc.org The probe is designed so that the amide bond is susceptible to cleavage by the target aminopeptidase. The presence of the 3-amino group is crucial for recognition by β-alanyl aminopeptidase, while the 3-fluorophenyl group serves as a precursor to a volatile reporter molecule. rsc.org This innovative approach allows for the indirect detection of the enzyme by measuring the release of a specific chemical signature.

The analytical utility of 3-amino-N-(3-fluorophenyl)propanamide hinges on a specific enzyme-mediated reaction. When the substrate encounters β-alanyl aminopeptidase, the enzyme catalyzes the hydrolysis of the propanamide bond. researchgate.netrsc.org This cleavage event releases a volatile organic compound (VOC), 3-fluoroaniline (B1664137). researchgate.netrsc.org The evolution of this exogenous VOC provides a direct indication of the presence and activity of the enzyme. rsc.org The detection of the evolved VOC is typically accomplished using highly sensitive analytical techniques such as headspace-solid phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS). researchgate.netrsc.org

The method of detecting evolved 3-fluoroaniline has been successfully applied to identify P. aeruginosa in clinical samples, such as sputum from cystic fibrosis patients. researchgate.netrsc.org In a study involving 105 sputum samples, the addition of 3-amino-N-(3-fluorophenyl)propanamide and subsequent incubation allowed for the detection of β-alanyl aminopeptidase activity. rsc.org The release of 3-fluoroaniline was quantifiable, with a limit of detection of 0.02 μg mL⁻¹ and a limit of quantification of 0.06 μg mL⁻¹. rsc.org

Research has shown that different strains of P. aeruginosa exhibit varying levels of enzymatic activity, leading to different concentrations of the evolved VOC. For instance, when incubated with 3-amino-N-(3-fluorophenyl)propanamide, P. aeruginosa strain AA44 produced an average of 38.5 μg mL⁻¹ of 3-fluoroaniline, whereas strain AUS52 produced 19.8 μg mL⁻¹. rsc.org This demonstrates the potential for the assay to not only detect but also quantify enzymatic activity. The high negative predictive value (100% in one study) makes this approach particularly valuable for rapidly screening out negative samples. rsc.org

Bacterial Species/StrainTarget EnzymeSubstrateEvolved VOCAverage VOC Concentration (μg mL⁻¹)
P. aeruginosa (Strain AA44)β-alanyl aminopeptidase3-amino-N-(3-fluorophenyl)propanamide3-fluoroaniline38.5
P. aeruginosa (Strain AUS52)β-alanyl aminopeptidase3-amino-N-(3-fluorophenyl)propanamide3-fluoroaniline19.8
P. aeruginosa (General)β-alanyl aminopeptidase3-amino-N-phenylpropanamideAniline (B41778)> 20
P. aeruginosa (General)β-alanyl aminopeptidase3-amino-N-(4-methylphenyl)propanamidep-toluidineVariable (Generally lower than other substrates)

Investigations in Xenobiotic Metabolism Studies

The study of how foreign compounds (xenobiotics) are processed in the body is critical in pharmacology and toxicology. In vitro systems using liver cells are standard models for these investigations. While direct metabolic studies on this compound are limited in the reviewed literature, extensive research on structurally similar compounds, particularly fluorinated fentanyl analogs like N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide, provides significant insight into its probable metabolic fate. nih.gov

Primary human hepatocytes are considered the gold standard for predicting the metabolism and potential toxicity of chemical compounds in vitro. mdpi.com These systems, along with human liver microsomes, are routinely used to study the metabolic pathways of xenobiotics. mdpi.comnih.govnih.gov For fentanyl analogs, including those with a fluorophenyl moiety, incubation with hepatocytes allows researchers to identify the resulting metabolites formed through various enzymatic reactions. nih.govdiva-portal.org This approach helps to predict how the compound would be processed in the human liver.

Drug metabolism is broadly categorized into Phase I and Phase II reactions. longdom.org Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with polar molecules to facilitate excretion. longdom.org

For fluorinated fentanyl analogs structurally related to this compound, several key metabolic pathways have been identified:

Phase I Metabolism :

N-Dealkylation : This is a major metabolic pathway for many fentanyl analogs. nih.govnih.gov The reaction, catalyzed by Cytochrome P450 (CYP) enzymes, involves the removal of an alkyl group from a nitrogen atom. nih.govsemanticscholar.org For N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide, N-dealkylation would result in the formation of norfluorofentanyl. nih.gov This process begins with the CYP450-mediated hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down. nih.gov

Hydroxylation : The addition of a hydroxyl (-OH) group is another common Phase I modification. nih.govsemanticscholar.org This can occur at various positions on the molecule, such as on the fluorophenyl ring or other alkyl chains. nih.gov Studies on fentanyl analogs have identified numerous hydroxylated metabolites. nih.govnih.gov

Phase II Metabolism :

Glucuronidation : Following Phase I modifications, the resulting metabolites can undergo conjugation. Glucuronidation is a key Phase II reaction where a glucuronic acid moiety is attached to the metabolite, significantly increasing its water solubility for easier elimination. nih.gov This pathway has been observed for the metabolites of various fentanyl analogs. nih.gov

Based on the metabolism of closely related compounds, the following table outlines the potential metabolites of this compound and its more complex analogs.

Metabolic PhaseReaction TypePotential Metabolite ClassDescription
Phase IN-DealkylationNor-derivativesRemoval of an alkyl group from the piperidine nitrogen in complex analogs.
Phase IHydroxylationHydroxylated metabolitesAddition of a hydroxyl group to the fluorophenyl ring or other parts of the molecule.
Phase IN-OxidationN-oxidesFormation of an N-oxide, typically on a tertiary amine.
Phase IIGlucuronidationGlucuronide conjugatesConjugation of Phase I metabolites (e.g., hydroxylated forms) with glucuronic acid.

Design and Functional Characterization of Bioactive Compounds

Development of Specific Receptor Agonists (e.g., Formyl Peptide Receptor 2 (FPR2) Agonists)

The propanamide scaffold, including derivatives of this compound, has been utilized in the design of specific receptor agonists, notably for the Formyl Peptide Receptor 2 (FPR2). researchgate.net FPR2 is a G protein-coupled receptor that plays a significant role in modulating inflammatory responses. researchgate.netnih.gov Activation of this receptor by specific agonists can help resolve pathological inflammation, making it a promising therapeutic target for disorders characterized by neuroinflammation. researchgate.net

Researchers have designed and synthesized novel ureidopropanamide derivatives based on this core structure to act as potent FPR2 agonists. researchgate.net One such compound, (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide, known as MR-39, has demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated rat primary microglial cells. researchgate.netnih.gov This compound was shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. researchgate.net The specificity of MR-39's action was confirmed using the FPR2 antagonist WRW4, which blocked its effects. nih.gov These findings highlight the potential of propanamide-based structures as pharmacological tools to study FPR2 activation in the central nervous system (CNS) and as leads for new therapies against neuroinflammatory diseases. researchgate.netnih.gov

Compound DerivativeTarget ReceptorObserved Biological ActivityPotential Application
Ureidopropanamide Derivatives (e.g., MR-39)Formyl Peptide Receptor 2 (FPR2)Agonistic activity; reduction of pro-inflammatory cytokines (IL-1β, TNF-α) in microglial cells. researchgate.netnih.govTreatment of CNS disorders characterized by neuroinflammation. researchgate.net

Role as Chemical Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds

This compound and structurally related compounds serve as valuable chemical intermediates or building blocks in organic synthesis. smolecule.com The inherent structure, combining a stable amide linkage with a functionalizable aromatic ring, makes it a versatile starting point for constructing more complex molecules with desired pharmacological properties.

The synthesis of the propanamide core itself can be achieved through standard amidation reactions, such as the reaction of an appropriate aniline with an acyl chloride or the use of coupling agents to facilitate the bond formation between a carboxylic acid and an amine. smolecule.comevitachem.com Once formed, the this compound molecule can undergo further chemical modifications. These reactions can include:

Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring can be replaced by other nucleophiles, allowing for the introduction of diverse functional groups that can alter the molecule's biological activity. smolecule.com

Acylation/Alkylation: The nitrogen of the amide group or a primary amine elsewhere in a related scaffold can be further functionalized. smolecule.com

Ring Modifications: The phenyl ring can be subjected to electrophilic substitution reactions to add further substituents, modulating the electronic and steric properties of the molecule.

Through these synthetic pathways, the simple propanamide core is elaborated into larger, more complex scaffolds designed to interact with specific biological targets like enzymes or receptors. smolecule.com

Evaluation of Structure-Function Relationships in Novel Chemical Entities

The evaluation of structure-function relationships (SFR) is a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule influence its biological activity. For novel chemical entities based on the this compound scaffold, this involves systematically modifying the molecule's structure and assessing the impact on its function.

Key structural modifications and their potential effects include:

Position of the Fluorine Atom: The location of the fluorine substituent on the phenyl ring is critical. Changing the substitution from the meta- (3-fluoro) to the ortho- or para- (4-fluoro) position can significantly alter the compound's electronic distribution, conformation, and ability to bind to a target receptor, leading to variations in potency and selectivity. smolecule.com

Alkyl Chain Modification: Altering the length or branching of the propanamide alkyl chain can impact the molecule's lipophilicity and steric fit within a receptor's binding pocket.

Amide Group Alterations: Replacing the amide bond with other linkers can influence the molecule's stability and hydrogen-bonding capabilities.

The fluorinated structure often enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which can lead to improved pharmacokinetic profiles. smolecule.com By systematically creating a library of analogs and testing their biological activity, researchers can build a comprehensive understanding of the structure-function relationships, guiding the rational design of more potent and selective therapeutic agents. mdpi.com

Emerging Research Directions and Future Outlook

Advancements in Asymmetric Synthesis and Enantioselective Catalysis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the ability to synthesize single enantiomers of compounds like N-(3-fluorophenyl)propanamide is of paramount importance. Asymmetric synthesis, which creates chiral molecules from achiral starting materials, is a rapidly advancing field. Recent progress in enantioselective catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, is particularly relevant.

Researchers are increasingly employing organocatalysts, such as derivatives of the amino acid L-proline, to drive highly enantioselective reactions. nih.gov For propanamide-based structures, these catalysts can facilitate key bond-forming steps with high stereocontrol. nih.gov Transition metal catalysis, particularly using palladium-based catalysts, has also proven effective for the asymmetric C-H arylation of aliphatic amides, a reaction type that could be adapted for the synthesis of chiral derivatives of this compound. nih.gov The development of novel chiral ligands is crucial in this domain, as the ligand structure dictates the catalyst's effectiveness and the enantioselectivity of the transformation. nih.gov

Key strategies in modern asymmetric synthesis applicable to propanamide scaffolds are summarized below:

Catalysis StrategyCatalyst ExampleKey TransformationPotential Advantage
Organocatalysis L-prolinamide derivatives, SquaramidesAldol & Mannich reactionsMetal-free, lower toxicity, readily available
Transition Metal Catalysis Palladium complexes with chiral ligandsC-H Functionalization, Allylic SubstitutionHigh efficiency, broad substrate scope
Biocatalysis Engineered EnzymesHydrolysis, AmidationHigh selectivity, mild reaction conditions

These advancements are paving the way for more efficient and sustainable methods to produce enantiomerically pure propanamide compounds, which is essential for evaluating their specific biological roles and developing targeted therapeutics. rsc.org

Integration of Multi-Omics Data with Computational Predictions for Mechanistic Elucidation

Understanding how a molecule like this compound interacts within a biological system is a complex challenge. The traditional "one target, one drug" approach is increasingly being supplemented by a systems-level perspective. The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes a compound induces in cells or organisms. nygen.ionashbio.com This comprehensive approach is transforming the way researchers identify drug targets and elucidate mechanisms of action. nashbio.comnih.gov

When combined with computational modeling, the power of multi-omics data is amplified. Computational methods, such as density functional theory (DFT), can predict the chemical properties of amides, including their reactivity and the structural factors governing their interactions. nih.govfrontiersin.orgfrontiersin.org For this compound, such models could predict its binding affinity to various proteins, its metabolic stability, and how the fluorine substituent influences its electronic properties.

The synergy between these fields creates a powerful workflow for modern drug discovery:

Data Acquisition: A compound is introduced to a biological system (e.g., cell culture), and multi-omics data is collected to capture changes across the molecular landscape.

Computational Analysis: Bioinformatics pipelines are used to analyze the vast datasets, identifying perturbed pathways and potential protein targets. nih.gov

Predictive Modeling: The compound's structure is used in computational models to predict its interactions with the identified targets, helping to rationalize the observed biological effects.

Experimental Validation: The computational predictions are then tested in the laboratory to confirm the compound's mechanism of action.

This integrated approach allows for a more nuanced understanding of a compound's activity, moving beyond a single target to appreciate its network-level effects. nygen.io

Exploration of New Biological Targets and Therapeutic Modalities for Propanamide-Based Structures

The propanamide scaffold is a common feature in a wide range of biologically active molecules. Researchers are actively exploring new applications for propanamide-based structures by screening them against novel biological targets. medipol.edu.trresearchgate.net The search for new targets has been revolutionized by genomics and proteomics, which have provided a wealth of potential proteins to investigate for therapeutic intervention. nih.gov

Modern target identification methods are moving beyond simple binding assays. Techniques like thermal proteome profiling (TPP) and chemoproteomics allow for the unbiased identification of a compound's protein targets directly within a complex biological sample, such as a cell lysate. nih.govbrieflands.com These methods can reveal previously unknown interactions and open up new therapeutic possibilities. For a compound like this compound, applying these strategies could uncover novel targets in areas of unmet medical need.

Furthermore, the versatility of the propanamide structure allows for its incorporation into new therapeutic modalities. These go beyond traditional small molecule inhibitors and include approaches like:

PROTACs (Proteolysis-Targeting Chimeras): Where a propanamide-based molecule could be designed to bind to a target protein and an E3 ligase, leading to the target's degradation.

Covalent Inhibitors: Where the propanamide scaffold is modified with a reactive group to form a permanent bond with its target, often leading to enhanced potency and duration of action.

Fragment-Based Drug Discovery (FBDD): Where a small fragment, potentially a propanamide derivative, is identified as a binder to a target, and then elaborated into a more potent lead molecule.

The exploration of these advanced modalities significantly broadens the potential therapeutic utility of propanamide-based structures.

Development of Miniaturized and Automated Analytical Platforms for High-Throughput Screening

The discovery of new activities for compounds like this compound relies on the ability to test large numbers of molecules against various biological assays. High-throughput screening (HTS) is the cornerstone of this process. nih.gov The field of HTS is undergoing a revolution driven by miniaturization and automation. gbo.comepfl.ch

Assay miniaturization involves scaling down screening volumes from standard 96-well plates to 384-well, 1536-well, or even more advanced microfluidic and microarray formats. gbo.comepfl.chresearchgate.net This trend offers significant advantages:

FeatureBenefit
Reduced Reagent Consumption Lowers the cost per well, making large-scale screens more feasible. gbo.com
Lower Sample Requirement Conserves valuable and often limited compound libraries and biological samples. gbo.com
Increased Throughput Allows for the screening of millions of compounds in a shorter timeframe. nih.gov
Enables Complex Assays Facilitates the use of more physiologically relevant but expensive assay systems, like 3D cell cultures or primary cells. gbo.com

Automation is the other key driver of modern HTS. bge-lab.fr Robotic systems handle liquid dispensing, plate transport, and data acquisition, ensuring high precision and reproducibility while freeing up researchers for more complex tasks like data analysis. bge-lab.fr Advanced screening platforms can integrate various detection methods to gather richer datasets from each well. gbo.com The combination of automated liquid handling with sophisticated data analysis software allows for the rapid identification of "hits" from vast chemical libraries, which may contain thousands of propanamide derivatives. chemistryworld.comku.edu These technologies are essential for efficiently exploring the biological activity of this compound and its analogues.

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)propanamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach includes coupling a 3-fluorophenylamine derivative with propionyl chloride under basic conditions. Key parameters include:

  • Temperature : Maintaining 0–5°C during acylation to minimize side reactions.
  • Solvent : Use of anhydrous dichloromethane or tetrahydrofuran to enhance reactivity.
  • Catalysts : Lewis acids (e.g., AlCl₃) may improve electrophilic substitution efficiency . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbon) and fluorophenyl substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 196.0871 for C₉H₁₀FNO) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound analogs?

Contradictions often arise from varying assay conditions or structural modifications. Methodological steps include:

  • Statistical Validation : Use ANOVA followed by post-hoc t-tests (unequal variance if F-test p < 0.05) to compare enzyme inhibition IC₅₀ values across analogs .
  • Structural-Activity Relationship (SAR) : Systematically alter substituents (e.g., replacing fluorine with methyl groups) and test in standardized assays (e.g., β-alanyl aminopeptidase activity) .

Q. What role does the fluorine atom play in the compound’s pharmacokinetics and target interaction?

The 3-fluorine substituent enhances:

  • Lipophilicity : Increases logP by ~0.5 units, improving blood-brain barrier penetration (calculated via Crippen’s method) .
  • Receptor Binding : Forms halogen bonds with aromatic residues (e.g., Tyr in opioid receptors), as shown in docking studies of fluorinated fentanyl analogs .

Q. How can this compound be applied in detecting bacterial biomarkers?

  • Enzyme Substrate : Acts as a β-alanyl aminopeptidase substrate in Pseudomonas aeruginosa assays. Hydrolysis releases 3-fluoroaniline, detected via HS-SPME-GC-MS with a LOD of 0.09 ng/mL, outperforming non-fluorinated analogs .

Q. What are the key structural analogs of this compound, and how do their activities differ?

Notable analogs include:

  • 3-Fluorofentanyl : Substitution on piperidine enhances µ-opioid receptor affinity (Ki = 1.2 nM vs. 2.8 nM for fentanyl) but increases regulatory scrutiny .
  • N-(5-Amino-2-fluorophenyl)propanamide : Amino group enables conjugation with fluorescent probes for cellular imaging .

Q. What strategies optimize analytical sensitivity for trace quantification of this compound in biological matrices?

  • Sample Preparation : Solid-phase extraction (C18 cartridges) with 80% methanol elution.
  • Detection : LC-MS/MS using MRM transitions (e.g., m/z 196 → 123 for quantification) .

Q. How do crystallography and computational modeling elucidate the compound’s conformation?

  • X-ray Diffraction : Reveals planar amide geometry and dihedral angles (e.g., 15° between fluorophenyl and propanamide moieties).
  • DFT Calculations : B3LYP/6-31G(d) level predicts electrostatic potential maps, highlighting nucleophilic attack sites .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization Risk : High temperatures during acylation may racemize chiral centers. Mitigate via low-temperature (-20°C) reactions and chiral catalysts (e.g., L-proline) .

Q. How do regulatory controls impact research on fluorinated propanamide derivatives?

  • Controlled Substance Analogues : Derivatives like 3-fluorofentanyl require DEA licensing for preclinical testing under the Controlled Substances Act .

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